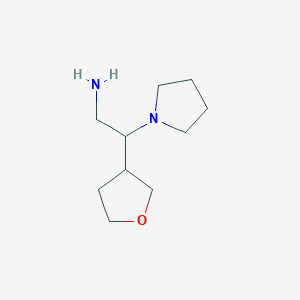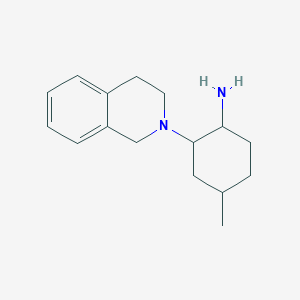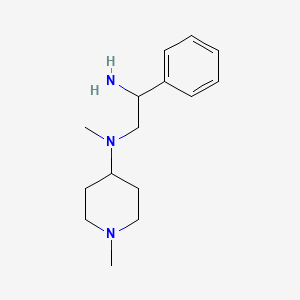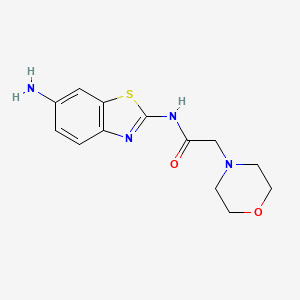
2-(oxolan-3-yl)-2-(pyrrolidin-1-yl)ethan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Oxolan-3-yl)-2-(pyrrolidin-1-yl)ethan-1-amine (also known as OPE or OPEA) is an organic compound that is an analogue of the neurotransmitter dopamine. It is an amine compound that is a derivative of the amino acid leucine, and is used in scientific research as a probe for studying the effects of dopamine in the brain. OPE has been extensively studied and is known to have a wide range of biochemical and physiological effects on the body.
科学的研究の応用
OPE is widely used in scientific research, primarily as a tool to study the effects of dopamine in the brain. OPE has been used in studies of the effects of dopamine on behavior, cognition, and learning in animal models, as well as to study the effects of dopamine on the development of neural networks. OPE has also been used to study the effects of dopamine on the release of neurotransmitters, and to study the effects of dopamine on the metabolism of dopamine in the brain.
作用機序
OPE acts as an agonist of the dopamine receptor, binding to the receptor and activating it. This activation of the dopamine receptor triggers a cascade of biochemical and physiological effects in the body, including the release of neurotransmitters, the regulation of gene expression, and the modulation of synaptic plasticity.
Biochemical and Physiological Effects
The activation of the dopamine receptor by OPE has a wide range of biochemical and physiological effects. OPE has been shown to increase the release of dopamine in the brain, as well as to increase the production of other neurotransmitters, such as serotonin and norepinephrine. OPE has also been shown to increase the expression of genes involved in the regulation of synaptic plasticity, as well as to modulate the activity of neurons in the brain. In addition, OPE has been shown to have protective effects on neurons, protecting them from damage caused by oxidative stress.
実験室実験の利点と制限
The use of OPE in scientific research has several advantages. OPE is relatively easy to synthesize, and can be purified using standard chromatographic techniques. OPE is also relatively stable, making it ideal for use in experiments. However, OPE is not suitable for use in humans, as it is not known to be safe or effective for use in humans.
将来の方向性
The use of OPE in scientific research is still in its early stages, and there is still much to be learned about its effects on the body and its potential applications. Future research could focus on further understanding the effects of OPE on the release of neurotransmitters, as well as its potential therapeutic applications. Additionally, further research could focus on the potential of OPE as a tool for understanding the effects of dopamine on the development of neural networks. Finally, further research could focus on the potential of OPE as a tool for understanding the effects of dopamine on the metabolism of dopamine in the brain.
合成法
The synthesis of OPE is relatively straightforward, using the reaction of leucine with ethyl chloroformate, followed by a hydrolysis reaction. The resulting compound is OPE, which can then be purified using standard chromatographic techniques.
特性
IUPAC Name |
2-(oxolan-3-yl)-2-pyrrolidin-1-ylethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c11-7-10(9-3-6-13-8-9)12-4-1-2-5-12/h9-10H,1-8,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYWDLZJOPIGCMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(CN)C2CCOC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-cyclopentyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B6142643.png)

![{2-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]phenyl}methanamine](/img/structure/B6142648.png)
![4-[1-(methylamino)ethyl]phenol](/img/structure/B6142655.png)
![7-{bicyclo[2.2.1]heptan-2-ylmethyl}-1-(2-methylpropyl)-5-sulfanyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B6142658.png)

![[3-(morpholine-4-carbonyl)phenyl]methanamine](/img/structure/B6142671.png)

![1-[4-(3-methylbutoxy)phenyl]ethan-1-amine](/img/structure/B6142698.png)

![1-[2-(4-bromophenyl)acetyl]piperidine-3-carboxylic acid](/img/structure/B6142711.png)
![[4-(1H-1,3-benzodiazol-1-ylmethyl)phenyl]methanamine](/img/structure/B6142719.png)

